5-{[(4-methoxyphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole
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Overview
Description
5-{[(4-methoxyphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole is a compound belonging to the tetrazole family, which is known for its diverse applications in medicinal and material chemistry. Tetrazoles are nitrogen-rich heterocycles that exhibit both electron-donating and electron-withdrawing properties, making them versatile in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-methoxyphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole can be achieved through the oxidation of 5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-tetrazole. This reaction is typically carried out using hydrogen peroxide in acetic acid under microwave activation or convection heating at a temperature of 55°C . The oxidation process can yield both 5-[(4-methoxyphenyl)sulfinyl]-1-phenyl-1H-tetrazole and this compound .
Industrial Production Methods
the use of microwave activation in the oxidation process suggests that scaling up the reaction for industrial purposes could be feasible, potentially improving yield and reducing reaction time .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-methoxyphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole primarily undergoes oxidation reactions. The oxidation of 5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-tetrazole with hydrogen peroxide can yield both sulfinyl and sulfonyl derivatives .
Common Reagents and Conditions
Oxidizing Agent: Hydrogen peroxide
Solvent: Acetic acid
Conditions: Microwave activation or convection heating at 55°C
Major Products
- 5-[(4-methoxyphenyl)sulfinyl]-1-phenyl-1H-tetrazole
- This compound
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-{[(4-methoxyphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole is not explicitly detailed in the literature. tetrazoles generally exert their effects through receptor-ligand interactions, facilitated by the planar structure of the tetrazole ring which stabilizes electrostatic repulsion of negatively charged ions . This stabilization is advantageous for receptor binding and subsequent biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
- 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole
Uniqueness
5-{[(4-methoxyphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole is unique due to the presence of the sulfonyl group, which enhances its electron-withdrawing properties compared to its sulfinyl and sulfanyl counterparts. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications .
Properties
Molecular Formula |
C15H14N4O3S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)sulfonylmethyl]-1-phenyltetrazole |
InChI |
InChI=1S/C15H14N4O3S/c1-22-13-7-9-14(10-8-13)23(20,21)11-15-16-17-18-19(15)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
OZWPHYQULQWGQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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